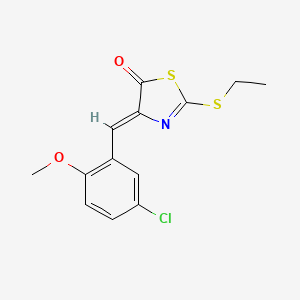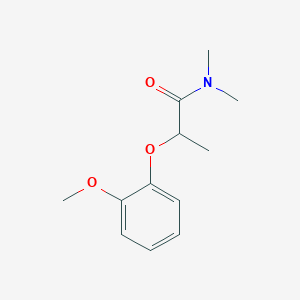![molecular formula C15H18N4O B4736154 2-[4-(3-methoxyphenyl)-1-piperazinyl]pyrimidine CAS No. 3601-87-4](/img/structure/B4736154.png)
2-[4-(3-methoxyphenyl)-1-piperazinyl]pyrimidine
描述
2-[4-(3-methoxyphenyl)-1-piperazinyl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPP and has a molecular weight of 308.39 g/mol. MPP belongs to the class of pyrimidine-based compounds that have been extensively studied for their pharmacological properties.
作用机制
Target of Action
Similar compounds have been reported to target enzymes such as dihydrofolate reductase (dhfr), thymine synthase (ts), and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .
Mode of Action
For instance, inhibition of DHFR, TS, and AICARFT can disrupt DNA synthesis and cell proliferation, potentially leading to cell death .
Biochemical Pathways
The compound likely affects the folate pathway, which plays a vital role in DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, such as DHFR, TS, and AICARFT, the compound could disrupt DNA synthesis and cell proliferation.
Pharmacokinetics
Similar compounds have been reported to be more lipophilic and enter cells through passive diffusion This suggests that the compound may have good bioavailability
Result of Action
The compound’s action could lead to the inhibition of cell proliferation and induction of apoptosis . This is suggested by the compound’s potential to inhibit key enzymes involved in DNA synthesis and cell proliferation.
生化分析
Biochemical Properties
Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is essential for cell division and structure . This interaction can influence the polymerization of tubulin, affecting cell division and stability. Additionally, the compound may interact with other proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- on cells are diverse and significant. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- can impact various cellular processes, including growth and development.
Molecular Mechanism
The molecular mechanism of action of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and affecting cell division . Additionally, it can activate the Wnt/β-catenin signaling pathway by binding to and modulating the activity of proteins involved in this pathway . These interactions lead to changes in gene expression and cellular responses, contributing to the compound’s overall effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its activity and potency, which must be considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and promoting cell growth . At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and induction of apoptosis . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence its activity within cells These interactions can affect metabolic flux and the levels of metabolites, contributing to the compound’s overall effects on cellular function
Transport and Distribution
The transport and distribution of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall effects on cellular processes
属性
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-14-5-2-4-13(12-14)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIDVQWKHKMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189577 | |
| Record name | Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3601-87-4 | |
| Record name | Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4736094.png)

![2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4736110.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B4736121.png)
![N-isobutyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4736137.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736138.png)
![dimethyl 1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4736142.png)

![methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4736161.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4736169.png)
![2-amino-7-methyl-5-phenyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B4736183.png)
